Cas no 85346-72-1 (4,6-dimethoxy-N-methylpyrimidin-2-amine)

4,6-Dimethoxy-N-methylpyrimidin-2-amine is a substituted pyrimidine derivative characterized by its dimethoxy and N-methylamine functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its electron-rich pyrimidine core enhances reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex heterocyclic frameworks. The methoxy groups contribute to stability and solubility, while the methylamine moiety offers a reactive site for further functionalization. This compound is particularly useful in medicinal chemistry for designing kinase inhibitors and other bioactive molecules. High purity and consistent quality ensure reliable performance in research and industrial applications.
4,6-dimethoxy-N-methylpyrimidin-2-amine structure
85346-72-1 structure
Product Name:4,6-dimethoxy-N-methylpyrimidin-2-amine
CAS No:85346-72-1
MF:C7H11N3O2
MW:169.181141138077
MDL:MFCD00462108
CID:2106726
PubChem ID:676475
Update Time:2025-05-24

4,6-dimethoxy-N-methylpyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4,?6-?dimethoxy-?N-?methyl-2-?Pyrimidinamine
    • (4,6-Dimethoxypyrimidin-2-yl)-N-methylamine
    • CCG-299702
    • STK368808
    • G62257
    • EU-0034390
    • 85346-72-1
    • SR-01000396925
    • SB56578
    • 4,6-dimethoxy-N-methylpyrimidin-2-amine
    • HMS1548A20
    • AKOS000656298
    • EN300-1241162
    • SR-01000396925-1
    • WFTYQAAQDFQSGL-UHFFFAOYSA-N
    • Oprea1_332867
    • 4,6-dimethoxy-2-methylaminopyrimidine
    • F0451-0966
    • TimTec1_004948
    • SCHEMBL1576738
    • DA-22077
    • Oprea1_171412
    • MDL: MFCD00462108
    • Inchi: 1S/C7H11N3O2/c1-8-7-9-5(11-2)4-6(10-7)12-3/h4H,1-3H3,(H,8,9,10)
    • InChI Key: WFTYQAAQDFQSGL-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC(=NC(=N1)NC)OC

Computed Properties

  • Exact Mass: 169.085126602Da
  • Monoisotopic Mass: 169.085126602Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 56.3Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 313.5±45.0 °C at 760 mmHg
  • Flash Point: 143.4±28.7 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

4,6-dimethoxy-N-methylpyrimidin-2-amine Security Information

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Additional information on 4,6-dimethoxy-N-methylpyrimidin-2-amine

Introduction to 4,6-dimethoxy-N-methylpyrimidin-2-amine (CAS No. 85346-72-1)

4,6-dimethoxy-N-methylpyrimidin-2-amine, identified by its Chemical Abstracts Service (CAS) number 85346-72-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine features a pyrimidine core substituted with methoxy and methyl groups, making it a versatile intermediate in the development of various biologically active molecules. The structural arrangement of this compound not only contributes to its unique chemical properties but also enhances its potential applications in medicinal chemistry.

The pyrimidine scaffold is a fundamental motif in many natural products and pharmaceuticals, owing to its prevalence in nucleic acid bases and its ability to interact with biological targets. In particular, the presence of methoxy groups at the 4- and 6-positions introduces electron-donating effects, which can modulate the reactivity and binding affinity of the molecule. Additionally, the N-methyl group at the 2-position enhances lipophilicity, making it more suitable for membrane interactions and improving oral bioavailability.

Recent advancements in drug discovery have highlighted the importance of 4,6-dimethoxy-N-methylpyrimidin-2-amine as a key building block in synthesizing novel therapeutic agents. Researchers have leveraged its structural framework to develop inhibitors targeting various enzymatic pathways involved in diseases such as cancer, inflammation, and infectious disorders. For instance, studies have demonstrated its utility in designing small-molecule inhibitors that disrupt protein-protein interactions critical for pathogenic processes.

One notable area of research involves the application of 4,6-dimethoxy-N-methylpyrimidin-2-amine in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling cascades, and their dysregulation is often associated with hyperproliferative diseases. By incorporating this compound into drug candidates, scientists have been able to develop selective kinase inhibitors with improved pharmacokinetic profiles. These inhibitors have shown promise in preclinical studies, particularly in targeting aberrant signaling pathways in oncology.

The versatility of 4,6-dimethoxy-N-methylpyrimidin-2-amine is further underscored by its role in developing antiviral agents. The pyrimidine core mimics natural nucleobases, allowing it to interact with viral polymerases and inhibit replication. Researchers have modified this scaffold to create derivatives with enhanced antiviral activity against RNA viruses, including those responsible for emerging infectious diseases. The methoxy and methyl substituents contribute to optimizing binding interactions within viral enzymes, thereby increasing therapeutic efficacy.

In addition to its applications in oncology and virology, 4,6-dimethoxy-N-methylpyrimidin-2-amine has been explored in the development of anti-inflammatory drugs. Chronic inflammation is a hallmark of many chronic diseases, and inhibiting key inflammatory mediators can mitigate disease progression. Compounds derived from this scaffold have demonstrated ability to modulate inflammatory pathways by interacting with transcription factors and cytokine receptors. Such findings have opened new avenues for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

The synthetic chemistry of 4,6-dimethoxy-N-methylpyrimidin-2-amine has also seen significant progress. Modern synthetic methodologies have enabled efficient access to this compound via multi-step routes that minimize byproduct formation and maximize yield. Advances in catalytic techniques have further streamlined its production, making it more cost-effective for industrial-scale applications. These developments are crucial for ensuring an adequate supply of this intermediate for pharmaceutical manufacturing.

The pharmacological profile of 4,6-dimethoxy-N-methylpyrimidin-2-amine has been extensively studied to understand its mechanism of action and potential side effects. Preclinical studies have revealed that this compound exhibits low toxicity at therapeutic doses, making it a favorable candidate for further development. However, further research is needed to fully elucidate its metabolic pathways and potential drug-drug interactions. These studies will provide critical insights into optimizing dosing regimens and minimizing adverse effects.

The future prospects of 4,6-dimethoxy-N-methylpyrimidin-2-amine are promising, given its broad applicability across multiple therapeutic areas. Ongoing research aims to expand its utility by exploring novel derivatives with enhanced properties such as improved solubility or targeted delivery systems. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion,4,6-dimethoxy-N-methylpyrimidin-2-amine (CAS No. 85346-72-1) is a valuable compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications for this compound,4,6-dimethoxy-N-methylpyrimidin-2-amines role as a cornerstone in medicinal chemistry is likely to grow even further.

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